molecular formula C12H12O2 B045370 Allyl cinnamate CAS No. 1866-31-5

Allyl cinnamate

Cat. No. B045370
CAS RN: 1866-31-5
M. Wt: 188.22 g/mol
InChI Key: KCMITHMNVLRGJU-CMDGGOBGSA-N
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Description

Allyl cinnamate is a chemical compound involved in various synthetic and polymerization reactions. It is notable for its reactions with maleic anhydride, leading to the formation of copolymers with unsaturated cyclo-linear structures, and its radical copolymerization with styrene, indicating a complex formation and cyclization process. The substance has applications in creating sensitive materials for ultraviolet irradiation, electron beams, and X-rays due to the unique properties of the copolymers formed from its reactions (Rzaev, Akovalı, & Medyakova, 1994).

Synthesis Analysis

Allyl cinnamate's synthesis can be achieved through various methods, including ruthenium-catalyzed procedures for producing S-allyl/cinnamyl dithiocarbamates and biomimetic aerobic oxidative dehydrogenative coupling for accessing cinnamyl derivatives. These methods emphasize the efficiency and environmental friendliness of the synthesis, employing catalytic reactions that proceed under mild conditions, showcasing the versatility and adaptability of allyl cinnamate in synthetic chemistry (Ahammed, Saha, & Ranu, 2012); (Gigant & Bäckvall, 2014).

Molecular Structure Analysis

The molecular structure of allyl cinnamate allows for unique chemical interactions and reactions, such as complex-radical copolymerization with styrene and alternating cyclopolymerization with maleic anhydride. These reactions are facilitated by the molecule's bifunctional nature, containing donor (allyl) and acceptor (β-phenylacryl) double bonds, which contribute to its reactive properties and the formation of complex macromolecular structures (Rzaev, Medyakova, Kibarer, & Akovalı, 1994).

Chemical Reactions and Properties

Allyl cinnamate participates in a variety of chemical reactions, including additive-free decarboxylative coupling of cinnamic acid derivatives, showcasing its broad substrate scope and high functional group tolerance. These reactions highlight its utility in synthesizing complex molecules efficiently and environmentally friendly, producing allyl amines and other derivatives without requiring additional additives or solvents, except for water (Park & Lee, 2015).

Physical Properties Analysis

The physical properties of allyl cinnamate, such as its sensitivity to ultraviolet irradiation and its ability to form copolymers with unique structures, are crucial for its applications in materials science. The copolymers derived from allyl cinnamate exhibit high lithographic parameters and plasma stability, making them suitable for use in sensitive materials for electronic applications (Rzaev, Akovalı, & Medyakova, 1994).

Chemical Properties Analysis

The chemical versatility of allyl cinnamate is further demonstrated through its involvement in novel synthetic methods for N-allylcarbamates, using chlorosulfonyl isocyanate. This reaction showcases the stability of allylic carbocations and the compound's ability to undergo transformations under varied conditions, producing carbamates in an efficient manner (Kim, Lee, Lee, & Jung, 2000).

Scientific Research Applications

  • Biosynthesis of Phenylpropanoid Compounds : Allyl cinnamate is an intermediate in the biosynthesis of eugenol, which is important for the creation of certain phenylpropanoid compounds. This process involves transformations of the allyl group and olefinic hydrogen atoms (Manitto, Gramatica, & Monti, 1975).

  • Pharmacological Research : A study found that 2-allylphenyl cinnamate, synthesized from allyl cinnamate, demonstrated higher toxicity activity compared to its starting material. This suggests potential applications in pharmacological research, especially in toxicity studies (Primahana et al., 2015).

  • Pest Management : Allyl cinnamate has been identified as a behavioral modifier in certain moth species, indicating its potential role in integrated pest management programs. However, further field assays are needed to confirm its effectiveness (Giner, Balcells, & Avilla, 2014). Additionally, it has shown effectiveness as an insecticide for controlling tortricid fruit pests (Giner, Balcells, & Avilla, 2012).

  • Surface Disinfection : Cinnamic phytochemicals, including derivatives like allyl cinnamate, can enhance the effectiveness of biocides against early sessile bacteria. This application is significant in improving surface disinfection (Malheiro et al., 2019).

  • Synthesis of Novel Compounds : Allyl cinnamate is used in the synthesis of novel quaternary amino acids via molybdenum-catalyzed asymmetric allylic alkylation. This method offers high selectivity and has implications for biological applications (Trost & Dogra, 2002).

Safety And Hazards

Allyl cinnamate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of ingestion, seek immediate medical assistance .

properties

IUPAC Name

prop-2-enyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMITHMNVLRGJU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301021113
Record name 2-​Propenoic acid, 3-​phenyl-​, 2-​propen-​1-​yl ester, (2E)​-
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless to light yellow, slightly viscous liquid with a peach/apricot odour
Record name Allyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in oils, Miscible (in ethanol)
Record name Allyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.050-1.056
Record name Allyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Allyl cinnamate

CAS RN

56289-56-6, 1866-31-5
Record name 2-Propen-1-yl (2E)-3-phenyl-2-propenoate
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Record name Allyl cinnamate
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Record name Allyl cinnamate
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Record name 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester
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Record name 2-​Propenoic acid, 3-​phenyl-​, 2-​propen-​1-​yl ester, (2E)​-
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Record name Allyl cinnamate
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Record name prop-2-en-1-yl (2E)-3-phenylprop-2-enoate
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Record name ALLYL CINNAMATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
202
Citations
ZMO Rzaev, LV Medyakova, G Kibarer… - Macromolecules, 1994 - ACS Publications
Some peculiarities in the radical copolymerization of irans-allyl cinnamate, a bifunctional monomer containing donor (allyl) and acceptor (cinnamic) double bonds in the molecule, with …
Number of citations: 10 pubs.acs.org
FF Blicke - Journal of the American Chemical Society, 1923 - ACS Publications
… ester which had been polymerized by the action of light and air, similar to the polymerization products obtained by Liebermann and co-workers10 with ethyl and allyl cinnamate. …
Number of citations: 1 pubs.acs.org
M Giner, J Avilla, N De Zutter, M Ameye… - Industrial Crops and …, 2013 - Elsevier
… allyl cinnamate, allyl 2-furoate and allyl heptanoate at 0.1 mg mL −1 , and in dose–response tests allyl cinnamate … Interestingly, the repellent activity of allyl cinnamate was equal to the …
Number of citations: 18 www.sciencedirect.com
Z Wang, HK Kim, W Tao, M Wang… - Journal of medical …, 2011 - academic.oup.com
… The toxicity of allyl cinnamate versus benzyl benzoate was not significantly different. Structure-activity relationship indicates that structural characteristics, such as types of functional …
Number of citations: 24 academic.oup.com
AM Api, D Belsito, S Bhatia… - Food and …, 2015 - fragrancematerialsafetyresource …
… a maximum of 1540 mg/kg bw of allyl cinnamate in olive oil. Compared to the … allyl cinnamate was considered non-clastogenic in the in vivo MNT assay. Taken together, allyl cinnamate …
SP Bhatia, GA Wellington, J Cocchiara, J Lalko… - Food and chemical …, 2007 - Elsevier
… Allyl cinnamate is a fragrance ingredient used in many fragrance compounds. It may be found in fragrances used in decorative cosmetics, fine fragrances, shampoos, toilet soaps and …
Number of citations: 2 www.sciencedirect.com
M Giner, M Balcells, J Avilla - Bull. Insectol, 2012 - bulletinofinsectology.org
… LC50 of allyl cinnamate to eggs or larvae was very similar, … , we tested the toxicity of allyl cinnamate on a C. pomonella … In conclusion, allyl cinnamate was the best candidate of the …
Number of citations: 6 www.bulletinofinsectology.org
ZMO Rzaev, G Akovali, LV Medyakova - Polymer, 1994 - Elsevier
… Some features of the radical copolymerization of allyl cinnamate bifunctional monomers, containing donor (aUyl)-acceptor (fl-phenylacryl) double bonds in the molecule, with maleic …
Number of citations: 9 www.sciencedirect.com
M Giner, J Avilla, M Balcells, S Caccia… - Archives of Insect …, 2012 - Wiley Online Library
… In addition, we tested the entomotoxic action of allyl cinnamate … Allyl cinnamate was the most active product, and CF203 the … littoralis, allyl cinnamate killed all larvae at 0.25% in the diet …
Number of citations: 15 onlinelibrary.wiley.com
MS Kang, JH Park, HS Lee - Experimental and Applied Acarology, 2022 - Springer
… allyl cinnamate at 50 mg/mL, whereas allyl cinnamate was minimally toxic against non-target earthworms, Eisenia fetida. These results suggest that allyl cinnamate … that allyl cinnamate …
Number of citations: 3 link.springer.com

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